6-Bromo-1-chloroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 6-bromoisoquinolines, including derivatives closely related to 6-Bromo-1-chloroisoquinoline, has been extensively studied. One common method involves the Skraup reaction, starting from 4-bromoaniline, glycerol, and nitrobenzene. This process highlights the importance of oxidants, reaction time, and pH adjustments, achieving yields up to 54% (Li Wei, 2011). Another approach, the Knorr synthesis, has been employed for the preparation of 6-bromo-2-chloro-4-methylquinoline, utilizing condensation and cyclization reactions (N. Wlodarczyk et al., 2011).
Molecular Structure Analysis
The crystal and molecular structure of related 6-bromoquinoline derivatives have been determined, revealing complex interactions within the crystal lattice. For example, a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one was synthesized and characterized, showing a triclinic system with significant intermolecular interactions, including hydrogen and π-π stacking interactions, which are crucial for understanding its chemical behavior (O. Ouerghi et al., 2021).
Chemical Reactions and Properties
6-Bromoquinoline compounds participate in various chemical reactions, forming the basis for synthesizing more complex molecules. For instance, bromo-4-iodoquinoline, a closely related compound, serves as an intermediate for synthesizing GSK2126458, a biologically active compound, through cyclization and substitution reactions (Wenhui Wang et al., 2015).
Scientific Research Applications
Synthesis Techniques and Applications :
- Knorr Synthesis : A study by Wlodarczyk et al. (2011) explored the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound structurally related to 6-Bromo-1-chloroisoquinoline, using a method known as the Knorr reaction. This synthesis is significant for research in infectious diseases and provides insights into the preparation of similar compounds (Wlodarczyk et al., 2011).
Reactions with Amide Ion :
- Substitution and Complex Formation : Research by Zoltewicz and Oestreich (1991) examined the reactions of 4-haloisoquinolines, including 4-bromoisoquinoline, in ammonia, revealing a competition between SRN1 substitution and σ complex formation. This study provides insights into the reactivity of bromoisoquinolines, which can be relevant to 6-Bromo-1-chloroisoquinoline (Zoltewicz & Oestreich, 1991).
Synthesis of Quinoline Derivatives :
- Bromination Reaction : Şahin et al. (2008) reported on the efficient synthesis of various quinoline derivatives, including 6-bromoquinoline, through bromination reactions. This research contributes to the understanding of synthesizing similar bromoquinolines, which could include 6-Bromo-1-chloroisoquinoline (Şahin et al., 2008).
Antibacterial and Crystal Structure Analysis :
- Novel Quinazolinone Derivative : A study by Ouerghi et al. (2021) synthesized a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, a compound structurally related to 6-Bromo-1-chloroisoquinoline. They investigated its antibacterial properties and analyzed its crystal structure, providing valuable insights into the potential biological applications of similar compounds (Ouerghi et al., 2021).
Halogen Exchange in Pyridines :
- Silyl-Mediated Halogen Displacement : Research by Schlosser and Cottet (2002) described the silyl-mediated halogen/halogen displacement in various heterocycles, including chloroquinoline and chloroisoquinoline. This study could inform reactions involving 6-Bromo-1-chloroisoquinoline (Schlosser & Cottet, 2002).
Fungitoxicity of Bromo-Chloro-Quinolinols :
- Antifungal Activity : Gershon et al. (1996) explored the preparation and antifungal activity of 3-bromo-6-chloro- and 6-bromo-3-chloro-quinolinols, offering insights into the fungitoxicity of bromo-chloro compounds, which may be relevant to 6-Bromo-1-chloroisoquinoline (Gershon et al., 1996).
Safety And Hazards
6-Bromo-1-chloroisoquinoline is classified as a danger according to its safety information. It has hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
6-bromo-1-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAHGGQULSSGQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623869 | |
Record name | 6-Bromo-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-chloroisoquinoline | |
CAS RN |
205055-63-6 | |
Record name | 6-Bromo-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1-chloro-isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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